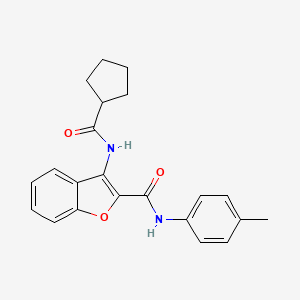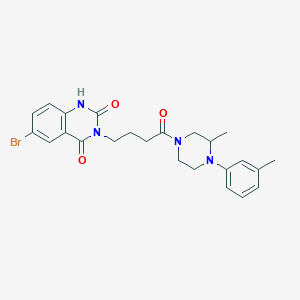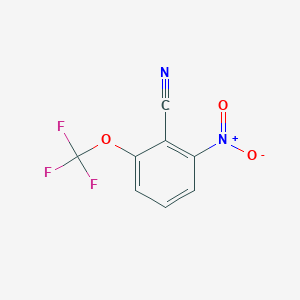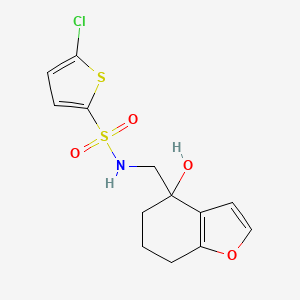
6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine” is a specialty product for proteomics research . It has a molecular formula of C9H10N4 and a molecular weight of 174.2 .
Synthesis Analysis
Imidazole, a five-membered heterocyclic moiety, is the basic core of this compound . It was first synthesized by glyoxal and ammonia . The synthesis of imidazole-containing compounds has been extensively studied due to their broad range of chemical and biological properties .Molecular Structure Analysis
The molecular structure of “6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine” consists of a five-membered imidazole ring attached to a pyridine ring . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .Physical and Chemical Properties Analysis
Imidazole, the core structure of “6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine”, is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .科学的研究の応用
Synthesis of Oligonucleotide Analogues
- Selective O-Phosphitilation: A study by Gryaznov and Letsinger (1992) highlights the use of pyridine hydrochloride/imidazole, which includes components similar to 6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine hydrochloride, in the synthesis of oligonucleotides. This method shows high preference for phosphitilating hydroxyl groups over amino groups, useful in the synthesis of oligonucleotide analogues with sensitive substituents (Gryaznov & Letsinger, 1992).
Development of Heterocyclic Compounds
- Fused Imidazo-diazines and Imidazo-pyridines Synthesis: Garzón and Davies (2014) describe the use of pyridinium N-(heteroaryl)aminides, similar to this compound, in synthesizing imidazo-fused heteroaromatics. This process offers convergent and regioselective access to various heterocyclic compounds (Garzón & Davies, 2014).
Novel Imidazo[1,2-a]pyridines Synthesis
- Synthesis of Antiulcer Agents: Starrett et al. (1989) synthesized new imidazo[1,2-a]pyridines, which are structurally related to this compound, as potential antiulcer agents. These compounds demonstrated significant cytoprotective properties (Starrett et al., 1989).
Novel Synthesis Approaches
- One-Pot Synthesis of Imidazo[1,2-a]pyridines: Cao et al. (2014) developed a metal-free three-component reaction for constructing imidazo[1,2-a]pyridines. This method represents a new approach for forming C-N, C-O, and C-S bonds, applicable to compounds structurally related to this compound (Cao et al., 2014).
Coordination Chemistry Applications
- Synthesis of Macrocylic Ligands: Lodeiro et al. (2004) discuss the synthesis of oxa-aza macrocyclic ligands, involving pyridine-containing compounds similar to this compound. These ligands offer diverse coordination possibilities with various metals (Lodeiro et al., 2004).
Catalysis and Organic Synthesis
- Metal-Free Synthesis of Imidazo[1,2-a]pyridines: Cui et al. (2018) developed an efficient method for synthesizing sulfonylated furan or imidazo[1,2-a]pyridine derivatives. This metal-free reaction is applicable to compounds structurally related to this compound (Cui et al., 2018).
作用機序
Target of Action
Imidazole-containing compounds, which include this compound, have been reported to show a broad range of biological activities . They are known to interact with various cellular proteins , and some imidazole derivatives have shown anti-tubercular activity against Mycobacterium tuberculosis .
Mode of Action
One of the known actions of imidazole-containing compounds is the addition of a myristoyl group to the n-terminal glycine residue of certain cellular proteins . This modification can influence protein function and cellular processes.
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could influence its bioavailability.
Result of Action
Imidazole derivatives have been associated with a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
It’s worth noting that the compound is a solid at room temperature and has a predicted melting point of 13746° C . These properties could potentially influence its stability and efficacy under different environmental conditions.
生化学分析
Biochemical Properties
It is known that imidazole compounds can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure and properties of the imidazole compound .
Cellular Effects
Some imidazole compounds have been shown to have antiproliferative activities against certain types of cells . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that imidazole compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of imidazole compounds can change over time, depending on factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of imidazole compounds can vary with dosage, and high doses can sometimes lead to toxic or adverse effects .
Metabolic Pathways
It is known that imidazole compounds can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that imidazole compounds can interact with various transporters and binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
It is known that imidazole compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
特性
IUPAC Name |
6-(2-methylimidazol-1-yl)pyridin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.ClH/c1-7-11-4-5-13(7)9-3-2-8(10)6-12-9;/h2-6H,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFADPCFGGSODE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=C(C=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl (2Z)-2-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]acetate](/img/structure/B2917544.png)
![7-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine](/img/structure/B2917547.png)

amino}-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one](/img/structure/B2917549.png)

![1-[4-[3-[(2-Methylphenyl)methyl]azetidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2917554.png)



![3-[1-(4-Fluorophenyl)-2-nitroethyl]-1-methyl-2-phenylindole](/img/structure/B2917558.png)
![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide](/img/structure/B2917562.png)

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-fluorophenyl)acetamide](/img/structure/B2917564.png)

